molecular formula C7H7NO2 B12107882 1-(4-Hydroxypyridin-2-YL)ethanone CAS No. 1196157-53-5

1-(4-Hydroxypyridin-2-YL)ethanone

Cat. No.: B12107882
CAS No.: 1196157-53-5
M. Wt: 137.14 g/mol
InChI Key: HEVPULHXFLAWOB-UHFFFAOYSA-N
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Description

1-(4-Hydroxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H7NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its hydroxyl group attached to the pyridine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxypyridin-2-YL)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 4-hydroxypyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Hydroxypyridin-2-YL)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in metal chelation studies and enzyme inhibition assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders due to its ability to interact with biological targets.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 1-(4-Hydroxypyridin-2-YL)ethanone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that inhibit metal-dependent enzymes.

    Pathways Involved: It can modulate oxidative stress pathways by chelating metal ions, thereby reducing the generation of reactive oxygen species (ROS).

Comparison with Similar Compounds

  • 1-(3-Hydroxypyridin-2-YL)ethanone
  • 1-(5-Hydroxypyridin-2-YL)ethanone
  • 1-(4-Hydroxypyridin-3-YL)ethanone

Comparison: 1-(4-Hydroxypyridin-2-YL)ethanone is unique due to the position of the hydroxyl group on the pyridine ring, which influences its reactivity and binding properties. Compared to its isomers, it may exhibit different chemical behavior and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

1196157-53-5

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

2-acetyl-1H-pyridin-4-one

InChI

InChI=1S/C7H7NO2/c1-5(9)7-4-6(10)2-3-8-7/h2-4H,1H3,(H,8,10)

InChI Key

HEVPULHXFLAWOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)C=CN1

Origin of Product

United States

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